N-(furan-2-ylmethyl)-3,4-dimethylaniline
CAS No.: 356092-19-8
Cat. No.: VC7684417
Molecular Formula: C13H15NO
Molecular Weight: 201.269
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 356092-19-8 |
---|---|
Molecular Formula | C13H15NO |
Molecular Weight | 201.269 |
IUPAC Name | N-(furan-2-ylmethyl)-3,4-dimethylaniline |
Standard InChI | InChI=1S/C13H15NO/c1-10-5-6-12(8-11(10)2)14-9-13-4-3-7-15-13/h3-8,14H,9H2,1-2H3 |
Standard InChI Key | SPXKYWDKBVGKMB-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)NCC2=CC=CO2)C |
Introduction
Structural Elucidation and Molecular Properties
Molecular Architecture
The compound consists of two primary moieties:
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A 3,4-dimethylaniline group, where methyl substituents at the 3- and 4-positions of the benzene ring enhance steric bulk and modulate electronic effects.
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A furan-2-ylmethyl group, connected to the aniline nitrogen via a methylene bridge. The furan ring contributes π-electron density and potential coordination sites .
The IUPAC name, N-(furan-2-ylmethyl)-3,4-dimethylaniline, reflects this substitution pattern. Key identifiers include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 201.27 g/mol | |
SMILES | CC1=C(C=C(C=C1)NCC2=CC=CO2)C | |
InChIKey | SPXKYWDKBVGKMB-UHFFFAOYSA-N |
Spectroscopic and Computational Data
Predicted Collision Cross-Section (CCS) values, critical for mass spectrometry characterization, vary by adduct :
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]⁺ | 202.12 | 145.0 |
[M+Na]⁺ | 224.10 | 158.6 |
[M-H]⁻ | 200.11 | 151.4 |
These data assist in differentiating structural isomers during analytical workflows .
Synthetic Routes and Optimization
Proposed Synthesis
While no explicit protocol for N-(furan-2-ylmethyl)-3,4-dimethylaniline is documented, analogous compounds suggest a reductive amination pathway:
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Reactants: 3,4-Dimethylaniline and furan-2-carbaldehyde.
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Conditions: Reflux in ethanol with an acid catalyst (e.g., acetic acid) to form the Schiff base intermediate, followed by reduction with NaBH₄ or catalytic hydrogenation.
Hypothetical Reaction:
Challenges in Synthesis
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Steric Hindrance: The 3,4-dimethyl substitution on the aniline ring may slow imine formation due to reduced nucleophilicity of the amine.
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Purification: Separation from unreacted starting materials or byproducts requires chromatography or recrystallization, given the compound’s moderate polarity.
Physicochemical Properties and Reactivity
Solubility and Stability
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol or dichloromethane, based on structural analogs.
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Stability: The furan ring is susceptible to oxidative degradation under acidic or high-temperature conditions, necessitating inert storage environments .
Reactivity Profile
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Amine Group: Participates in electrophilic substitution (e.g., acetylation, sulfonation) and serves as a ligand in metal coordination complexes .
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Furan Ring: Prone to Diels-Alder reactions or electrophilic aromatic substitution at the 5-position.
Future Directions
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Synthetic Optimization: Develop scalable, high-yield routes using flow chemistry or microwave-assisted techniques.
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Biological Screening: Evaluate in vitro cytotoxicity and target engagement in disease models .
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Computational Modeling: Predict reactivity and binding modes using DFT or molecular docking .
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